Arbutin
CAS No.: 497-76-7
Cat. No.: VC0519257
Molecular Formula: C12H16O7
Molecular Weight: 272.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 497-76-7 |
---|---|
Molecular Formula | C12H16O7 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | 2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2 |
Standard InChI Key | BJRNKVDFDLYUGJ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES | O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(O)C=C2 |
Canonical SMILES | C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |
Appearance | Solid powder |
Colorform | Colorless elongated prisms from moist ethyl acetate White powder (pure synthetic) Needles (water + 1) |
Melting Point | 199 °C 142 - 143 °C |
Introduction
Chemical and Physical Properties of Arbutin
Structural Characteristics and Isomerism
Arbutin (C₁₂H₁₆O₇) consists of a hydroquinone moiety linked to a glucose unit via a β-glycosidic bond in its natural form (β-arbutin). The synthetic α-arbutin isomer features an α-glycosidic linkage, conferring distinct stereochemical properties . X-ray crystallography reveals that β-arbutin adopts a chair conformation with the hydroquinone group equatorial to the glucopyranose ring, whereas α-arbutin’s axial orientation enhances its stability in aqueous solutions . This structural divergence impacts biological activity: α-arbutin demonstrates 10-fold greater tyrosinase inhibition compared to β-arbutin at equimolar concentrations .
Solubility and Stability Profiles
Arbutin’s solubility varies significantly between isomers. β-Arbutin dissolves readily in polar solvents (10–15 g/100 mL in water at 20°C) but remains insoluble in chloroform and ether . α-Arbutin exhibits superior aqueous solubility (151 g/L at 20°C), attributed to its enhanced hydrogen-bonding capacity . Both isomers demonstrate pH-dependent stability, with optimal preservation at pH 5.0. Degradation pathways involve hydrolysis to hydroquinone, particularly under alkaline conditions, necessitating stabilizers like ascorbic acid in formulations .
Table 1: Comparative Physicochemical Properties of α- and β-Arbutin
Property | α-Arbutin | β-Arbutin |
---|---|---|
Molecular Weight | 272.25 g/mol | 272.25 g/mol |
Melting Point | 195–196°C | 198–201°C |
Water Solubility (20°C) | 151 g/L | 10–15 g/100 mL |
Log P | -1.49 | -2.1 |
Tyrosinase IC₅₀ | 0.48 mM | 4.8 mM |
Pharmacological Mechanisms and Biological Activities
Anti-inflammatory and Antioxidant Effects
UVB-induced skin inflammation is mitigated through arbutin’s suppression of nuclear factor-kappa B (NF-κB) and subsequent downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) . In murine models, topical α-arbutin (2% w/w) reduced epidermal thickness by 38% and mast cell infiltration by 52% compared to UVB-exposed controls . Antioxidant activity involves scavenging hydroxyl radicals (IC₅₀ = 89 μM) and inhibiting lipid peroxidation in cardiac lysosomes, preserving mitochondrial α-ketoglutarate dehydrogenase activity .
Dermatological Applications and Cosmetic Use
Hyperpigmentation Management
Clinical trials validate arbutin’s efficacy in treating melasma and post-inflammatory hyperpigmentation. A 12-week study with 2% α-arbutin serum demonstrated a 34% reduction in melanin index versus placebo (p < 0.01) . Synergistic formulations combining arbutin with niacinamide or retinol enhance penetration through stratum corneum lipid layers, improving bioavailability by 2.7-fold .
Innovations in Delivery Systems
Niosomal encapsulation (arbusomes) increases cutaneous retention time from 4 to 18 hours, enabling sustained release while avoiding hydroquinone’s irritancy . Phase III trials of arbusome gels showed 89% patient satisfaction for solar lentigines clearance versus 47% for conventional creams .
Analytical Techniques for Arbutin Quantification
Chromatographic Separation Methods
Hydrophilic-interaction liquid chromatography (HILIC) on Cyclobond I 2000 columns achieves baseline resolution of α- and β-arbutin within 10 minutes using acetonitrile/water (92:8 v/v) eluents . Method validation shows excellent linearity (R² = 0.9998) across 2–1000 mg/L, with recovery rates of 102.2 ± 2.4% in bearberry supplements .
Table 2: Analytical Performance of HILIC Method for Arbutin Isomers
Parameter | α-Arbutin | β-Arbutin |
---|---|---|
LOD | 0.8 mg/L | 0.7 mg/L |
LOQ | 2.4 mg/L | 2.1 mg/L |
Intraday Precision (%RSD) | 1.2 | 1.4 |
Interday Precision (%RSD) | 2.3 | 2.6 |
Recent Advances and Future Perspectives
Nanotechnology-Driven Formulations
Solid lipid nanoparticles (SLNs) loaded with α-arbutin demonstrate 3.4-fold enhanced epidermal targeting compared to ethosomal carriers, achieving 98% encapsulation efficiency . Phase II trials of SLN gels show 72% improvement in melasma severity scores versus standard therapies .
Expansion into Metabolic Therapeutics
Emerging data suggest arbutin modulates AMPK pathways, reducing hepatic gluconeogenesis by 41% in diabetic murine models . Clinical trials are investigating its adjunctive role in type 2 diabetes management, with preliminary HbA1c reductions of 0.9% over 24 weeks .
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